2-Bromo-5,7-dichlorothiazolo[5,4-B]pyridine
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Overview
Description
2-Bromo-5,7-dichlorothiazolo[5,4-B]pyridine is a heterocyclic compound that belongs to the thiazolopyridine family. This compound is characterized by the presence of bromine and chlorine atoms attached to a thiazolo[5,4-B]pyridine core. It is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications in various scientific research areas.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-5,7-dichlorothiazolo[5,4-B]pyridine typically involves the annulation of a thiazole ring to a pyridine core. One common method involves the reaction of 3-bromo-N-[4-chloro-5H-1,2,3-dithiazol-5-ylidene]pyridin-2-amine with copper iodide in dry pyridine under microwave irradiation at 115°C for 30 minutes . This method is efficient and yields the desired product with high purity.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of scale-up synthesis, such as optimizing reaction conditions, using cost-effective reagents, and ensuring safety and environmental compliance, would be applied to produce this compound on a larger scale.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-5,7-dichlorothiazolo[5,4-B]pyridine undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction Reactions: The thiazole ring can undergo oxidation or reduction under specific conditions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alcohols.
Oxidation Reactions: Oxidizing agents like hydrogen peroxide or potassium permanganate can be used.
Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amino derivatives, while oxidation reactions can produce sulfoxides or sulfones.
Scientific Research Applications
2-Bromo-5,7-dichlorothiazolo[5,4-B]pyridine has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential antimicrobial, antifungal, and antitumor activities.
Industry: The compound’s unique chemical properties make it useful in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-Bromo-5,7-dichlorothiazolo[5,4-B]pyridine involves its interaction with specific molecular targets and pathways. For instance, as a histamine H3 receptor antagonist, it binds to the H3 receptor and inhibits its activity, which can modulate neurotransmitter release in the brain . The exact molecular pathways and targets can vary depending on the specific biological activity being studied.
Comparison with Similar Compounds
Similar Compounds
- 2-Bromo-5-chlorothiazolo[5,4-B]pyridine
- 2,5-Dichlorothiazolo[4,5-B]pyridine
Uniqueness
2-Bromo-5,7-dichlorothiazolo[5,4-B]pyridine is unique due to the presence of both bromine and chlorine atoms, which can influence its chemical reactivity and biological activity.
Properties
Molecular Formula |
C6HBrCl2N2S |
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Molecular Weight |
283.96 g/mol |
IUPAC Name |
2-bromo-5,7-dichloro-[1,3]thiazolo[5,4-b]pyridine |
InChI |
InChI=1S/C6HBrCl2N2S/c7-6-11-4-2(8)1-3(9)10-5(4)12-6/h1H |
InChI Key |
FPBJVSVKOBFFHZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C2=C(N=C1Cl)SC(=N2)Br)Cl |
Origin of Product |
United States |
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